N-(3,5-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Description
N-(3,5-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a heterocyclic compound featuring a propanamide backbone linked to a 3,5-dimethylphenyl group and a 2-methyl-4-(thiophen-2-yl)thiazole moiety.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-12-9-13(2)11-15(10-12)21-18(22)7-6-17-19(20-14(3)24-17)16-5-4-8-23-16/h4-5,8-11H,6-7H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNGFSHMGUTYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with methyl groups and a dimethylphenyl group attached to a propanamide structure. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The unique combination of functional groups contributes to its diverse biological properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. Similar compounds have been shown to modulate pathways related to inflammation and cancer.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties . For instance, thiazole derivatives have shown potent activity against various cancer cell lines, including breast and ovarian cancers. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance antitumor efficacy.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures possess antimicrobial properties . For example, morpholinosulfonyl derivatives have shown effective inhibition against bacterial strains, indicating that this compound may also exhibit similar activity.
Inhibition of NLRP3 Inflammasome
Recent investigations into sulfonamide-based compounds have identified their role as inhibitors of the NLRP3 inflammasome , which is implicated in various inflammatory diseases. Compounds within this class have been shown to inhibit NLRP3 activation without significant cytotoxicity, suggesting potential therapeutic applications in treating conditions associated with inflammasome dysregulation.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that a related thiazole derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
- Antimicrobial Efficacy : Research conducted by Antimicrobial Agents and Chemotherapy demonstrated that thiazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria.
- Inflammatory Response Modulation : A study in Nature Communications highlighted the potential of thiazole-based compounds in modulating inflammatory responses through the inhibition of NLRP3 inflammasome activation.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Formula | Varies | |
| Antitumor Activity | Significant against breast and ovarian cancers | Many thiazole derivatives |
| Antimicrobial Activity | Potentially effective against bacterial strains | Morpholinosulfonyl derivatives |
| Inflammasome Inhibition | Inhibits NLRP3 activation | Other sulfonamide derivatives |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs include N-(disubstituted-phenyl)propanamides and thiazole-containing derivatives. Key comparisons are summarized below:
Table 1: Comparison of Structural and Physical Properties
Key Observations :
- Substituent Position : The 3,5-dimethylphenyl group in the target compound contrasts with 2,4- or 2,5-dimethylphenyl groups in analogs like 7e and 7f. Meta-substitution (3,5-) enhances symmetry and electron-withdrawing effects compared to ortho/para substituents .
- Melting Points : While the target compound’s melting point is unreported, analogs with bulkier substituents (e.g., 7e) exhibit higher melting points (~170°C), suggesting stronger intermolecular interactions .
Antifungal and Antibacterial Potential
Though direct data on the target compound are unavailable, structurally related N-(disubstituted-phenyl)propanamides () show moderate bioactivity. For example:
- Compound 7e (2,4-dimethylphenyl) exhibits antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
Crystallographic and Solid-State Behavior
highlights the impact of meta-substitution on crystal packing:
- 3,5-Dimethylphenyl Derivatives : N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, suggesting complex intermolecular interactions (e.g., C–H···π stacking) .
- Comparison with Target Compound : The propanamide chain in the target compound may adopt different conformations compared to trichloro-acetamides, influencing solubility and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
